
Application Notes and Protocols: 7-
Hydroxyheptanamide in Targeted Drug Delivery

Systems

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 7-Hydroxyheptanamide

CAS No.: 14565-12-9

Cat. No.: B3187283

Get Quote

Introduction: The Emerging Role of Bifunctional
Linkers in Precision Medicine
The paradigm of drug development is continually shifting towards targeted therapies, aiming to

maximize therapeutic efficacy while minimizing off-target effects. At the heart of many of these

advanced therapeutic strategies, such as Antibody-Drug Conjugates (ADCs) and nanoparticle-

based delivery systems, lies the linker molecule. A well-designed linker is not merely a passive

connector; it is a critical component that dictates the stability, solubility, and release kinetics of

the conjugated payload.[1] This document provides a comprehensive guide to the application of

7-Hydroxyheptanamide, a promising bifunctional linker, in the design and formulation of

targeted drug delivery systems.

7-Hydroxyheptanamide possesses two key functional groups: a primary amide and a primary

alcohol. This bifunctional nature allows for orthogonal conjugation strategies, where the amide

end can be envisioned as a stable linkage to a nanoparticle backbone or a targeting ligand,

while the hydroxyl group offers a reactive handle for the attachment of a therapeutic agent. The
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seven-carbon aliphatic chain provides a flexible spacer, potentially improving the

pharmacokinetic profile of the conjugate.

These application notes are intended for researchers, scientists, and drug development

professionals, providing both the theoretical framework and practical protocols for utilizing 7-
Hydroxyheptanamide in the construction of novel targeted drug delivery platforms.

Physicochemical Properties and Design Rationale
While specific experimental data for 7-Hydroxyheptanamide is not extensively available, its

properties can be inferred from its structure and the well-understood chemistry of its functional

groups.

Property
Inferred
Value/Characteristic

Rationale

Molecular Formula C₇H₁₅NO₂
Based on chemical structure.

[2]

Molecular Weight 145.20 g/mol
Calculated from the molecular

formula.[2]

Solubility

Predicted to be soluble in

water and polar organic

solvents.

The presence of both amide

and hydroxyl groups allows for

hydrogen bonding with polar

solvents.

Reactivity

The primary alcohol is

nucleophilic and can undergo

esterification, etherification, or

oxidation. The primary amide

is relatively stable but can be

hydrolyzed under harsh acidic

or basic conditions.[3][4]

Standard reactivity of primary

alcohols and amides.[5][6]

Biocompatibility
Expected to be biocompatible

and biodegradable.

The linear alkyl chain and

common functional groups are

generally well-tolerated in

biological systems.
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Design Rationale for Drug Delivery:

The unique structure of 7-Hydroxyheptanamide makes it an attractive candidate for a linker in

targeted drug delivery for several reasons:

Bifunctionality: The presence of two distinct functional groups allows for a two-step

conjugation process. This is crucial for creating well-defined drug conjugates.

Spacer Arm: The seven-carbon chain acts as a flexible spacer, which can prevent steric

hindrance between the drug and the targeting moiety, allowing both to function optimally.

Hydrophilicity: The hydroxyl and amide groups contribute to the overall hydrophilicity of the

linker, which can improve the solubility and pharmacokinetic properties of the final conjugate.

Synthesis of 7-Hydroxyheptanamide
The synthesis of 7-Hydroxyheptanamide can be achieved from its carboxylic acid precursor,

7-hydroxyheptanoic acid. The primary challenge in this synthesis is the selective amidation of

the carboxylic acid without interfering with the hydroxyl group.

Protocol 1: Synthesis of 7-Hydroxyheptanamide via Acyl
Chloride Intermediate
This protocol involves the protection of the hydroxyl group, conversion of the carboxylic acid to

a more reactive acyl chloride, and subsequent reaction with ammonia.

Workflow for Synthesis of 7-Hydroxyheptanamide:
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Step 1: Protection

Step 2: Activation

Step 3: Amidation

Step 4: Deprotection

7-Hydroxyheptanoic Acid

Protected 7-Hydroxyheptanoic Acid
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Protecting Group (e.g., TBDMSCl)

Protected 7-Heptanoyl Chloride

Formation of Acyl Chloride

Thionyl Chloride (SOCl₂)

Protected 7-Hydroxyheptanamide

Amidation

Ammonia (NH₃)

7-Hydroxyheptanamide

Removal of Protecting Group

Deprotecting Agent (e.g., TBAF)
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Caption: Synthetic workflow for 7-Hydroxyheptanamide.

Materials:

7-Hydroxyheptanoic acid[7]

tert-Butyldimethylsilyl chloride (TBDMSCl)
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Imidazole

Dichloromethane (DCM), anhydrous

Thionyl chloride (SOCl₂)

Ammonia (0.5 M in 1,4-dioxane)

Tetrabutylammonium fluoride (TBAF)

Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Protection of the Hydroxyl Group: a. Dissolve 7-hydroxyheptanoic acid (1 eq) and imidazole

(2.5 eq) in anhydrous DCM. b. Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM

dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 12 hours. d.

Quench the reaction with water and extract with DCM. e. Wash the organic layer with brine,

dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. f. Purify

the crude product by silica gel column chromatography to obtain the TBDMS-protected 7-

hydroxyheptanoic acid.[8][9]

Formation of the Acyl Chloride: a. Dissolve the protected 7-hydroxyheptanoic acid (1 eq) in

anhydrous DCM. b. Add thionyl chloride (1.2 eq) dropwise at 0 °C. c. Stir the reaction at

room temperature for 2 hours. d. Remove the solvent and excess thionyl chloride under

reduced pressure to yield the crude acyl chloride.[10]

Amidation: a. Dissolve the crude acyl chloride in anhydrous 1,4-dioxane. b. Add this solution

dropwise to a solution of ammonia (0.5 M in 1,4-dioxane, 3 eq) at 0 °C. c. Stir the reaction at

room temperature for 4 hours. d. Quench the reaction with saturated aqueous sodium
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bicarbonate and extract with ethyl acetate. e. Wash the organic layer with brine, dry over

anhydrous magnesium sulfate, and concentrate under reduced pressure. f. Purify the crude

product by silica gel column chromatography to obtain the protected 7-
hydroxyheptanamide.[11][12]

Deprotection: a. Dissolve the protected 7-hydroxyheptanamide (1 eq) in THF. b. Add TBAF

(1 M in THF, 1.2 eq) at 0 °C. c. Stir the reaction at room temperature for 2 hours. d. Quench

the reaction with water and extract with ethyl acetate. e. Wash the organic layer with brine,

dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. f. Purify

the crude product by silica gel column chromatography to obtain 7-Hydroxyheptanamide.

[13][14]

Protocol 2: Direct Amidation using a Coupling Agent
This protocol avoids the need for protection and deprotection steps by using a carbodiimide

coupling agent that selectively activates the carboxylic acid in the presence of the hydroxyl

group.

Materials:

7-Hydroxyheptanoic acid[15]

Ammonium chloride (NH₄Cl)

N,N'-Dicyclohexylcarbodiimide (DCC)[16]

4-Dimethylaminopyridine (DMAP)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF), anhydrous

Procedure:

Dissolve 7-hydroxyheptanoic acid (1 eq), ammonium chloride (1.5 eq), and DMAP (0.1 eq) in

anhydrous DMF.

Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#application-notes-and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#application-notes-and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Amides
https://www.masterorganicchemistry.com/2018/02/28/amides-properties-synthesis-and-nomenclature/
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#application-notes-and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#application-notes-and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/15%3A_Alcohols_and_Ethers/15.10%3A_Protection_of_Hydroxyl_Groups
https://www.slideshare.net/slideshow/protecting-groups-and-deprotection/68821382
https://www.biosynth.com/p/FH142286/3710-42-7-7-hydroxyheptanoic-acid
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Carboxylic_Acids/Reactivity_of_Carboxylic_Acids/Conversion_of_Carboxylic_acids_to_amides_using_DCC_as_an_activating_agent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3187283?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a solution of DCC (1.2 eq) in anhydrous DMF dropwise at 0 °C.[16]

Allow the reaction to warm to room temperature and stir for 24 hours.

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

Dilute the filtrate with water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain 7-
Hydroxyheptanamide.[17][18][19]

Application in Targeted Drug Delivery Systems
7-Hydroxyheptanamide can be incorporated as a bifunctional linker into various drug delivery

platforms. The following protocols outline its use in creating a drug-linker conjugate and its

subsequent attachment to a nanoparticle system.

Protocol 3: Synthesis of a 7-Hydroxyheptanamide-Drug
Conjugate
This protocol describes the conjugation of a model drug containing a carboxylic acid group to

the hydroxyl end of 7-Hydroxyheptanamide via an ester linkage.

Workflow for Drug-Linker Conjugation:
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Step 1: Activation of Drug

Step 2: Conjugation

Drug-COOH

Activated Drug (e.g., NHS-ester)

Activation

Activating Agent (e.g., EDC/NHS)

Drug-Linker Conjugate

Esterification

7-Hydroxyheptanamide

Click to download full resolution via product page

Caption: Conjugation of a drug to 7-Hydroxyheptanamide.

Materials:

7-Hydroxyheptanamide

Model drug with a carboxylic acid (e.g., Ibuprofen)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dichloromethane (DCM)

Anhydrous Dimethylformamide (DMF)

Procedure:
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Activation of the Drug: a. Dissolve the carboxylic acid-containing drug (1 eq), EDC (1.2 eq),

and NHS (1.2 eq) in a mixture of anhydrous DCM and DMF. b. Stir the reaction at room

temperature for 4 hours to form the NHS-ester of the drug.

Conjugation to 7-Hydroxyheptanamide: a. Dissolve 7-Hydroxyheptanamide (1.5 eq) in

anhydrous DMF. b. Add the solution of the activated drug to the 7-Hydroxyheptanamide
solution. c. Stir the reaction at room temperature for 24 hours. d. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography

(HPLC). e. Upon completion, remove the solvent under reduced pressure. f. Purify the crude

product by silica gel column chromatography to obtain the drug-linker conjugate.

Protocol 4: Formulation of Drug-Linker Conjugate into
Polymeric Nanoparticles
This protocol details the encapsulation of the 7-Hydroxyheptanamide-drug conjugate into

biodegradable polymeric nanoparticles using an oil-in-water emulsion-solvent evaporation

method. The amide group of the linker can be displayed on the nanoparticle surface for further

functionalization.

Materials:

Drug-linker conjugate (from Protocol 3)

Poly(lactic-co-glycolic acid) (PLGA)

Poly(vinyl alcohol) (PVA)

Dichloromethane (DCM)

Deionized water

Procedure:

Organic Phase Preparation: a. Dissolve the drug-linker conjugate (e.g., 10 mg) and PLGA

(e.g., 100 mg) in DCM (e.g., 2 mL).

Aqueous Phase Preparation: a. Prepare a PVA solution (e.g., 1% w/v) in deionized water.
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Emulsification: a. Add the organic phase to the aqueous phase under high-speed

homogenization or sonication to form an oil-in-water emulsion.

Solvent Evaporation: a. Stir the emulsion at room temperature for several hours to allow the

DCM to evaporate, leading to the formation of solid nanoparticles.

Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension to pellet

the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove

excess PVA and unencapsulated drug-linker conjugate. c. Lyophilize the purified

nanoparticles to obtain a dry powder.

Characterization of the Drug Delivery System
A thorough characterization of the formulated nanoparticles is essential to ensure their quality

and predict their in vivo performance.

Characterization
Technique

Parameter Measured Typical Expected Results

Dynamic Light Scattering

(DLS)

Particle size, Polydispersity

Index (PDI)
100-200 nm, PDI < 0.2

Zeta Potential Analysis Surface charge

Negative zeta potential due to

the carboxyl end groups of

PLGA.

Transmission Electron

Microscopy (TEM) / Scanning

Electron Microscopy (SEM)

Morphology, size distribution
Spherical shape with a smooth

surface.

UV-Vis Spectroscopy / HPLC
Drug loading and

encapsulation efficiency

High encapsulation efficiency

(>80%).

In Vitro Drug Release Study
Release kinetics of the drug

from nanoparticles

Sustained release profile over

a desired period.

Conclusion and Future Perspectives
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7-Hydroxyheptanamide presents itself as a versatile and promising bifunctional linker for the

development of targeted drug delivery systems. Its straightforward synthesis and the

orthogonal reactivity of its functional groups allow for the construction of well-defined drug

conjugates and their incorporation into various nanocarrier platforms. The protocols outlined in

this document provide a foundational framework for researchers to explore the potential of 7-
Hydroxyheptanamide in their specific applications.

Future studies should focus on a more detailed investigation of the physicochemical properties

of 7-Hydroxyheptanamide and its derivatives. Furthermore, the in vivo evaluation of drug

delivery systems incorporating this linker will be crucial to validate its efficacy and safety profile.

The continued exploration of novel bifunctional linkers like 7-Hydroxyheptanamide will

undoubtedly contribute to the advancement of precision medicine and the development of more

effective and safer therapies.

References
Li, Y., Li, J., Bao, G., Yu, C., Liu, Y., He, Z., Wang, P., Ma, W., Xie, J., Sun, W., & Wang, R.
(2022).
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
Master Organic Chemistry. (2018).
Encyclopedia.pub. (2023).
Durham e-Theses. (2012).
Chemistry LibreTexts. (2023).
ACS Publications. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines
via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters.
CEM Corpor
Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and
deprotection of alcoholic hydroxyl groups (I).
MDPI.
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond...
Benchchem. (n.d.). A Comparative Guide to Bifunctional Linkers in Modern Drug Discovery.
RSC Publishing.
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups.
Slideshare. (2016). Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
Benchchem. (n.d.).
CD Biosynsis. (n.d.). Bifunctional linkers.
BOC Sciences. (n.d.). ADC Linker Synthesis for Optimal Stability & Drug Delivery.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#application-notes-and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#application-notes-and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#application-notes-and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#application-notes-and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#application-notes-and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3187283?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection.
Journal of the American Chemical Society. (2014). Highly Chemoselective Reduction of
Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild
Conditions.
StudySmarter. (2023).
Chemistry Steps. (n.d.). Amides - Structure and Reactivity.
Google Patents. (n.d.).
Jack Westin. (n.d.). Reactions of Amides - Organic Chemistry.
Biosynth. (n.d.). 7-Hydroxyheptanoic acid | 3710-42-7 | FH142286.
PubChem. (n.d.). 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016.
NIST WebBook. (n.d.). 7-Hydroxyheptanoic acid.
PubMed Central. (n.d.). Methods for Hydroxamic Acid Synthesis.
ChemicalBook. (n.d.). 7-Hydroxyheptanamide | 14565-12-9.
PubChem. (n.d.).
PubChem. (n.d.). 7-Hydroxyheptan-2-one | C7H14O2 | CID 11367002.
PubChem. (n.d.). 7-Hydroxy-6-oxoheptanal | C7H12O3 | CID 58275753.
PubMed. (2011). Synthesis of 7β-hydroxy-epiandrosterone.
NIH. (2024). Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy
cannabidiol.
PubChem. (n.d.). Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931.
PubChem. (n.d.). 2-Hydroxyheptanoic acid | C7H14O3 | CID 2750949.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. benchchem.com [benchchem.com]

2. 7-Hydroxyheptanamide | 14565-12-9 [chemicalbook.com]

3. chem.libretexts.org [chem.libretexts.org]

4. jackwestin.com [jackwestin.com]

5. pubs.acs.org [pubs.acs.org]

6. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#application-notes-and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b3187283?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Bifunctional_Linkers_in_Modern_Drug_Discovery.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB34812570.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Amides
https://jackwestin.com/mcat-books/organic-chemistry/nitrogen-containing-compounds/amides/reactions-of-amides
https://pubs.acs.org/doi/10.1021/ja412578t
https://www.chemistrysteps.com/amides-structure-and-reactivity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3187283?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. Protection and Deprotection [cem.com]

9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl
groups (I) [en.highfine.com]

10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC
Advances (RSC Publishing) [pubs.rsc.org]

11. chem.libretexts.org [chem.libretexts.org]

12. masterorganicchemistry.com [masterorganicchemistry.com]

13. chem.libretexts.org [chem.libretexts.org]

14. Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. | PPTX
[slideshare.net]

15. 7-Hydroxyheptanoic acid | 3710-42-7 | FH142286 | Biosynth [biosynth.com]

16. chem.libretexts.org [chem.libretexts.org]

17. encyclopedia.pub [encyclopedia.pub]

18. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and
Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]

19. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols: 7-
Hydroxyheptanamide in Targeted Drug Delivery Systems]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3187283/docs#application-notes-
and-protocols-7-hydroxyheptanamide-in-targeted-drug-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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